REACTION_CXSMILES
|
[CH3:1][C:2]([O-:5])(C)C.[K+].[CH3:7][O:8][C:9](=[O:25])[CH2:10][N:11]=C(C1C=CC=CC=1)C1C=CC=CC=1.C([Cl:29])(=O)C.Cl>C1COCC1>[ClH:29].[CH3:7][O:8][C:9](=[O:25])[CH:10]([C:2](=[O:5])[CH3:1])[NH2:11] |f:0.1,6.7|
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Name
|
|
Quantity
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17.8 g
|
Type
|
reactant
|
Smiles
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CC(C)(C)[O-].[K+]
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
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COC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
After the yellowish solution had been stirred for 30 minutes at this temperature, it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
After the mixture had been stirred at this temperature for 1.75 hours
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Duration
|
1.75 h
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Type
|
STIRRING
|
Details
|
the yellowish suspension was stirred for a further 10 minutes at room temperature
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The THF was removed at room temperature on a rotary evaporator
|
Type
|
WASH
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Details
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the remaining aqueous phase was washed 3× with diethyl ether
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Type
|
CUSTOM
|
Details
|
The aqueous phase was freeze-dried
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Type
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EXTRACTION
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Details
|
the residue was extracted
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Type
|
STIRRING
|
Details
|
by stirring with methanol
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Type
|
CONCENTRATION
|
Details
|
The methanolic solution of the product was concentrated on a rotary evaporator at 35° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
Cl.COC(C(N)C(C)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |